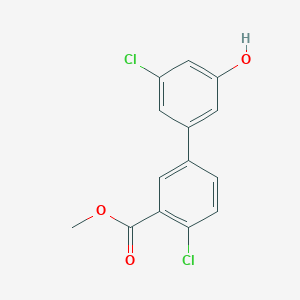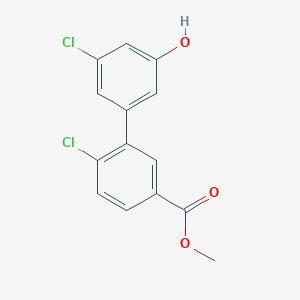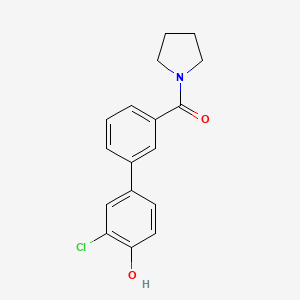
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% (also known as 2-CMT) is a chlorinated phenolic compound that is widely used in scientific research. It is used in a variety of applications, ranging from synthesis methods to biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-CMT has a wide range of scientific research applications. It is used as a starting material for organic synthesis and as a reagent for the synthesis of other compounds. It is also used in the synthesis of polymers, in the synthesis of drugs, and in the synthesis of fluorescent dyes. Additionally, 2-CMT is used in the synthesis of nanomaterials, in the synthesis of catalysts, and in the synthesis of materials for optoelectronic applications.
Mecanismo De Acción
The mechanism of action of 2-CMT is not yet fully understood. However, it is believed that the compound inhibits the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 2-CMT has been shown to have a modulatory effect on the activity of certain receptors, such as the adenosine A2A receptor and the serotonin 5-HT2 receptor.
Biochemical and Physiological Effects
2-CMT has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-fungal properties. Additionally, 2-CMT has been shown to have anti-cancer properties, as well as anti-metastatic and anti-angiogenic properties. Furthermore, 2-CMT has been shown to have neuroprotective and anti-depressant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CMT has several advantages for lab experiments. It is relatively inexpensive, readily available, and easy to use. Additionally, 2-CMT is stable and has a wide range of applications. However, there are some limitations to using 2-CMT in lab experiments. It is not water-soluble, and it has a low solubility in organic solvents. Additionally, it is not biodegradable, so it must be disposed of properly.
Direcciones Futuras
The potential future directions for 2-CMT are numerous. Further research could be conducted to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, research could be conducted to develop new synthesis methods for 2-CMT, as well as to explore its potential applications in the synthesis of other compounds. Furthermore, research could be conducted to explore the potential therapeutic effects of 2-CMT, as well as its potential uses in drug delivery systems. Finally, research could be conducted to explore the potential environmental implications of 2-CMT, as well as its potential uses in green chemistry.
Métodos De Síntesis
2-CMT is synthesized through a two-step process. The first step involves the reaction of 2-chloro-4-trifluoromethylphenol and 2-methoxy-5-trifluoromethylphenol in the presence of sodium hydroxide. This reaction produces 2-chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol. The second step involves the purification of the product through recrystallization.
Propiedades
IUPAC Name |
2-chloro-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-5-3-9(14(16,17)18)7-10(13)8-2-4-11(15)12(19)6-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIGXFZLENLAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686186 |
Source


|
| Record name | 4-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
CAS RN |
1261961-50-5 |
Source


|
| Record name | 4-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)

![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)









![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)